molecular formula C15H14AsCl3O4 B13768128 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid CAS No. 73791-41-0

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid

Cat. No.: B13768128
CAS No.: 73791-41-0
M. Wt: 439.5 g/mol
InChI Key: SHUMTTSVSADQNB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of multiple chlorine atoms and an arsinic acid group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid typically involves multiple steps, starting with the preparation of the phenoxy and arsinic acid intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.

    Phenoxy Intermediate Preparation: The phenoxy intermediate can be synthesized by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

    Arsinic Acid Intermediate Preparation: The arsinic acid intermediate is prepared by reacting o-chlorophenyl arsenic acid with a suitable halogenating agent.

    Final Coupling Reaction: The final step involves coupling the phenoxy and arsinic acid intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the arsinic acid group, converting it to the corresponding arsine.

    Substitution: The chlorine atoms in the phenoxy and arsinic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce arsines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of phenoxy and arsinic acid groups.

    Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and weed control mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets in plants. The phenoxy group mimics natural plant hormones, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. The arsinic acid group enhances the compound’s ability to penetrate plant tissues and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure but lacks the arsinic acid group.

    MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group instead of chlorine.

    Bromoxynil: Contains a brominated phenol group and is used for similar herbicidal applications.

Uniqueness

3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is unique due to the presence of the arsinic acid group, which enhances its biological activity and effectiveness as a herbicide. This structural feature distinguishes it from other phenoxy herbicides and contributes to its specific mode of action and applications.

Properties

CAS No.

73791-41-0

Molecular Formula

C15H14AsCl3O4

Molecular Weight

439.5 g/mol

IUPAC Name

(2-chlorophenyl)-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]arsinic acid

InChI

InChI=1S/C15H14AsCl3O4/c17-10-5-6-15(14(19)7-10)23-9-11(20)8-16(21,22)12-3-1-2-4-13(12)18/h1-7,11,20H,8-9H2,(H,21,22)

InChI Key

SHUMTTSVSADQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)[As](=O)(CC(COC2=C(C=C(C=C2)Cl)Cl)O)O

Origin of Product

United States

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